![molecular formula C15H19NO5 B2446543 (S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate CAS No. 135582-88-6](/img/structure/B2446543.png)
(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate
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Overview
Description
“(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate” is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 . It is also known as “3-O-Benzyl 5-O-methyl 2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate” or "3,5-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 5-methyl 3-(phenylmethyl) ester" .
Molecular Structure Analysis
The molecular structure of “(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate” consists of a five-membered oxazolidine ring substituted with various functional groups . These include a benzyl group at the 3-position, a methyl group at the 5-position, and two carboxylate ester groups at the 3 and 5 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate” include its molecular formula (C15H19NO5), molecular weight (293.32), and its structural formula . Unfortunately, specific properties such as melting point, boiling point, and density were not found in the sources I accessed .Scientific Research Applications
Synthesis and Chemical Behavior
- Thiazolidine-2,4-dicarboxylic acid and its esters, closely related to the compound , were synthesized and studied for their behavior in solution. The synthesis involved condensation and epimerization mechanisms, highlighting the compound's relevance in understanding stereoselective synthesis processes (Refouvelet, Robert, Couquelet, & Tronche, 1994).
- A study on a similar compound, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, showed its use as a chiral auxiliary in dipeptide synthesis, indicating potential applications in stereochemistry and pharmaceutical synthesis (Studer, Hintermann, & Seebach, 1995).
Medicinal Chemistry Applications
- The synthesis of various oxazolidine derivatives, including the target compound, has implications in the development of medicinally significant candidates. This demonstrates the compound's utility in medicinal chemistry, especially in the synthesis of bioactive molecules (Khadse & Chaudhari, 2015).
- A study on the synthesis of 3,5-bis-(halomethyl)pyrazoles, which shares structural similarities with the compound , shows its potential in the development of cytostatic and trichomonacide agents. This indicates a possible role in the synthesis of compounds with therapeutic properties (Iturrino et al., 1987).
Mechanism of Action
The mechanism of action of “(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate” is not specified in the sources I found. The mechanism of action of a chemical compound typically refers to its mode of interaction with biological systems, which is not applicable in this case as this compound does not appear to be a pharmaceutical or biologically active substance .
Safety and Hazards
I could not find specific safety and hazard information for “(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate”. It’s important to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures .
properties
IUPAC Name |
3-O-benzyl 5-O-methyl (5S)-2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2)16(9-12(21-15)13(17)19-3)14(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZZAIDUYZNJGF-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(CC(O1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N(C[C@H](O1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate |
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